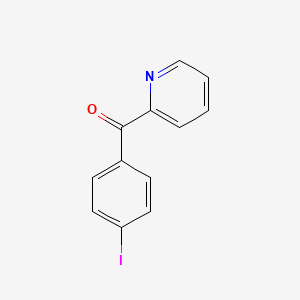

2-(4-Iodobenzoyl)pyridine

Description

Contextual Significance of Pyridine-Based Chemical Scaffolds in Organic Synthesis and Materials Science

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, recognized for their versatile applications. nih.govresearchgate.net The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a common feature in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govresearchgate.net In organic synthesis, pyridine scaffolds are highly valued for several reasons: they can be readily converted into a variety of functional derivatives, they often impart favorable pharmacological properties to molecules, and they serve as crucial pharmacophores in drug design. nih.gov The basicity of the nitrogen atom allows for improved water solubility in pharmaceutical agents. nih.gov

Beyond medicinal chemistry, pyridine-based structures are integral to materials science. bohrium.com They are used as ligands for organometallic compounds, in asymmetric catalysis, and in the development of functional nanomaterials. nih.gov The introduction of pyridine groups into polymers can enhance their electronic and optical properties, making them suitable for applications in areas like redox-active materials and photoredox catalysis. mdpi.com The inherent chemical, physical, and optical properties of pyridine-containing compounds make them a subject of continuous and intensive research. nih.gov

Strategic Importance of Halogenated Benzoyl Moieties in Molecular Design

The incorporation of halogen atoms, particularly iodine, into benzoyl groups is a strategic decision in molecular design, offering a range of advantages in medicinal chemistry and materials science. nih.gov For a long time, halogens were primarily used for their steric effects, to occupy space within the binding sites of biological targets. nih.gov However, it is now understood that halogens, especially heavier ones like iodine, can participate in specific, favorable intermolecular interactions known as halogen bonds. nih.govacs.org This type of bonding, which involves the electrophilic region on the halogen atom, contributes to the stability of ligand-target complexes. nih.gov

The 4-iodobenzoyl moiety, in particular, is a common feature in compounds designed to bind to proteins and enzymes. ontosight.ai The iodine atom's ability to be substituted by various nucleophiles makes it a versatile handle in organic synthesis, allowing for the construction of more complex molecules. evitachem.com Furthermore, the presence of an iodine atom provides a site for potential functionalization and bioconjugation, for example, in creating fluorescent dyes with chemical anchor groups. evitachem.com The influence of the halogen's type and position on the molecular conformation and crystal packing is a subject of detailed study, highlighting the nuanced control that halogenation offers in designing molecules with specific structural features. nih.gov

Research Trajectories and Objectives for 2-(4-Iodobenzoyl)pyridine within Academic Disciplines

Research involving this compound is primarily focused on its utility as a building block or intermediate in the synthesis of more complex molecules. evitachem.com Its bifunctional nature—a nucleophilic pyridine ring and an electrophilic, substitutable iodinated ring—makes it a valuable synthon.

Key research objectives for this compound include:

Organic Synthesis: Utilizing the reactive iodine atom for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to create novel carbon-carbon and carbon-heteroatom bonds. This allows for the construction of larger, more intricate molecular architectures.

Medicinal Chemistry: Serving as a precursor for the synthesis of biologically active compounds. The 4-iodobenzoyl group is a known motif in molecules targeting various biological systems. ontosight.ai Research aims to synthesize derivatives of this compound and evaluate their potential as therapeutic agents.

Materials Science: Exploring its potential in the development of new materials. The rigid, aromatic structure combined with the potential for polymerization or functionalization makes it a candidate for creating polymers or coatings with specific optical or electronic properties. evitachem.com

The table below summarizes the key properties of this compound, which are fundamental to its application in these research areas.

| Property | Value | Reference |

| CAS Number | 898779-82-3 | fluorochem.co.uk |

| Molecular Formula | C₁₂H₈INO | bldpharm.com |

| Molecular Weight | 309.10 g/mol | bldpharm.com |

| IUPAC Name | (4-iodophenyl)(pyridin-2-yl)methanone | fluorochem.co.uk |

| Boiling Point | 389.2ºC at 760 mmHg | chemsrc.com |

| Density | 1.69 g/cm³ | chemsrc.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-iodophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYDXHJYEKPKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641999 | |

| Record name | (4-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-82-3 | |

| Record name | (4-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 4 Iodobenzoyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring, being an electron-deficient heterocycle, exhibits characteristic reactivity patterns. The nitrogen atom's electron-withdrawing nature significantly influences the outcomes of substitution reactions.

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not favored in electron-rich aromatic systems like benzene. wikipedia.orgmasterorganicchemistry.com This reactivity is enhanced by the presence of the electron-withdrawing nitrogen atom, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. wikipedia.orgmasterorganicchemistry.com For pyridine and its derivatives, nucleophilic attack typically occurs at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In 2-substituted pyridines, the C6 position is particularly activated towards nucleophilic attack.

The classic Chichibabin reaction, for instance, demonstrates the direct amination of pyridine at the 2-position using sodium amide. wikipedia.org While the 2-position in 2-(4-iodobenzoyl)pyridine is already substituted, this principle highlights the inherent reactivity of the positions activated by the ring nitrogen. Nucleophilic aromatic substitution provides a powerful method for introducing a variety of functional groups onto the pyridine ring.

In stark contrast to its reactivity towards nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.orgquimicaorganica.org The electronegative nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. wikipedia.orgyoutube.com Furthermore, the nitrogen atom is readily protonated or coordinated by Lewis acids, which are often required as catalysts for SEAr reactions. wikipedia.org This creates a positive charge on the nitrogen, further deactivating the ring to an even greater extent. wikipedia.orgquimicaorganica.org

When electrophilic substitution does occur under forcing conditions, it selectively takes place at the C3 and C5 positions, which are meta to the nitrogen atom. quimicaorganica.orgyoutube.com This is because the intermediates formed by attack at these positions are less destabilized than those formed by attack at the C2, C4, or C6 positions, where one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom. quimicaorganica.orgyoutube.com To facilitate electrophilic substitution on a pyridine ring, it is often necessary to first convert it to the corresponding N-oxide. The oxygen atom in pyridine N-oxide can donate electron density back into the ring, thereby activating it towards electrophilic attack, primarily at the C4 position. wikipedia.org

Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, offering a powerful strategy for increasing molecular complexity in a single step. nih.gov In the context of pyridine, dearomatization can be achieved through various methods, including reduction and cycloaddition reactions. An intramolecular pyridine activation-dearomatization reaction has been described as a highly stereoselective method for synthesizing polysubstituted indolizidines and quinolizidines. researchgate.net This process involves the transformation of a disubstituted pyridine into a pyridinium (B92312) ion, which then undergoes an intramolecular hydride transfer. researchgate.net This reaction is noted for its regio- and stereoselectivity. researchgate.net The resulting dihydropyridone products contain functionality that allows for further chemical modifications. researchgate.net

Reactivity and Functionalization of the Carbonyl Group

The carbonyl group in this compound is a key site for chemical reactivity, influenced by the electron-withdrawing nature of both the pyridine ring and the iodinated phenyl ring. This polarization enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org The reactivity of the carbonyl group allows for a variety of functionalization reactions, including reductions and coupling reactions.

Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) can facilitate this transformation, converting the ketone to phenyl(pyridin-2-yl)methanol. savemyexams.com This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. savemyexams.com

Oxidation Reactions: While ketones are generally resistant to oxidation, strong oxidizing agents can cleave the molecule. savemyexams.com Conversely, the precursor alcohol, phenyl(pyridin-2-yl)methanol, can be oxidized to form this compound. High-yield methods using ionic hydrides (like NaH or KH) and oxygen have been developed, offering an environmentally conscious alternative to traditional heavy metal oxidants. smolecule.com

Coupling and Addition Reactions: The carbonyl group's reactivity is central to forming new carbon-carbon bonds. It can react with organometallic reagents such as Grignard or organolithium reagents through nucleophilic addition. libretexts.org This results in the formation of a tertiary alcohol after two equivalents of the nucleophile have been added, as the intermediate ketone is more reactive than the starting material. libretexts.org

The iodine atom on the benzoyl group also provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents on the phenyl ring. rsc.org Furthermore, rhodium-catalyzed reactions involving the activation of the C(aryl)-C(carbonyl) bond have been reported for derivatives like 2-benzoylpyridine (B47108) N-oxides, showcasing advanced methods for modifying the core structure. researchgate.net

A summary of typical reactions involving the carbonyl group is presented below:

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄ | Secondary Alcohol |

| Oxidation of Precursor | Ionic Hydrides (NaH, KH), O₂ | Ketone |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

This table provides a generalized summary of reactions applicable to the carbonyl functional group in this context.

Acid-Base Properties and Protonation Equilibria of the Pyridine Nitrogen

The basicity of this compound is primarily attributed to the lone pair of electrons on the pyridine nitrogen atom, which resides in an sp² hybrid orbital and is available for protonation. gcwgandhinagar.com The structure of the molecule, however, introduces electronic effects from the substituents that modulate this basicity.

The key factors influencing the basicity of the pyridine nitrogen in this compound are:

The Pyridine Ring: The nitrogen atom is part of an aromatic system. Its lone pair is not involved in the aromatic sextet, allowing it to act as a base. libretexts.org

The 2-Benzoyl Group: This group, attached at the 2-position, exerts a significant electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the pyridine nitrogen, making it a weaker base compared to unsubstituted pyridine. researchgate.net The proximity of the substituent at the 2-position has a more pronounced influence on basicity than a substituent at the 3-position. libretexts.org

The 4-Iodophenyl Group: The iodine atom on the phenyl ring is also electron-withdrawing (-I effect), which further decreases the electron density on the nitrogen atom, albeit to a lesser extent as the effect is transmitted through the benzoyl group. researchgate.net

Consequently, this compound is a weak base. libretexts.org Protonation occurs at the pyridine nitrogen to form a pyridinium cation, a reaction common to tertiary amines and pyridines. gcwgandhinagar.com

The equilibrium for the protonation of the pyridine nitrogen (Py) can be represented as:

Py + H₂O ⇌ PyH⁺ + OH⁻

Studies on substituted pyridines confirm that electron-donating groups increase basicity (increase pKa), while electron-withdrawing groups decrease it. researchgate.net The interplay of inductive and resonance effects from substituents dictates the precise electron density on the nitrogen and thus its ability to accept a proton. stackexchange.com

Applications of 2 4 Iodobenzoyl Pyridine in Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The dual reactivity of 2-(4-Iodobenzoyl)pyridine, stemming from its iodoaryl and benzoylpyridine moieties, establishes it as a highly adaptable building block in organic synthesis. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. The iodophenyl group of this compound readily participates in Suzuki-Miyaura coupling reactions with a wide range of aryl and vinyl boronic acids or their corresponding esters. This allows for the straightforward introduction of diverse aryl or vinyl substituents at the 4-position of the benzoyl group, leading to the synthesis of a variety of biaryl and styrenyl ketones. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.govresearchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.govyoutube.com The iodo-substituent of this compound makes it an excellent substrate for this reaction, facilitating the introduction of various alkynyl groups. This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine. The resulting alkynyl ketones are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated molecules. organic-chemistry.orgmdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govbroadinstitute.orgresearchgate.net this compound can be coupled with a variety of alkenes, such as acrylates, styrenes, and other vinyl compounds, to introduce a vinyl substituent at the iodo-position. nih.govresearchgate.netnih.gov This reaction provides a direct method for the synthesis of stilbene and cinnamate analogs of 2-benzoylpyridine (B47108).

Below is a data table summarizing the utility of this compound in these key cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst, Base | 2-(4-Aryl/Vinylbenzoyl)pyridine |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-(4-Alkynylbenzoyl)pyridine |

| Heck | Alkene | Pd(0) catalyst, Base | 2-(4-Vinylbenzoyl)pyridine |

Role in Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The carbonyl group of this compound can participate as the electrophilic component in several important MCRs, leading to the rapid generation of structurally diverse and complex molecules.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. wikipedia.orgorganic-chemistry.orgnih.gov In a hypothetical Ugi reaction, this compound would serve as the ketone component, reacting with an amine, a carboxylic acid, and an isocyanide. mdpi.combeilstein-journals.org This reaction would lead to the formation of a complex peptidomimetic structure containing the this compound scaffold, offering four points of diversity that can be readily varied by changing the individual components. beilstein-journals.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgwalisongo.ac.idorganic-chemistry.org this compound can act as the carbonyl component in this reaction, providing a straightforward route to α-acyloxy amides bearing the iodinated benzoylpyridine moiety. nih.govbroadinstitute.org These products can serve as valuable intermediates for further synthetic transformations.

The table below illustrates the potential of this compound in these multi-component reactions.

| Reaction | Reactants | Product Scaffold |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

Precursor in the Rational Design and Synthesis of Complex Organic Molecules

The structural features of this compound make it a valuable precursor in the rational design and synthesis of complex organic molecules, particularly those with potential biological activity. The pyridine (B92270) and benzoyl moieties are common scaffolds in medicinal chemistry, and the iodo-group serves as a convenient handle for introducing further complexity.

One significant area of application is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The pyridine ring of this compound can serve as such a core. The iodophenyl group allows for the introduction of various substituents via cross-coupling reactions, which can be designed to target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. For instance, coupling with a substituted arylboronic acid via the Suzuki-Miyaura reaction can introduce functionalities that interact with the solvent-exposed region or the hydrophobic back pocket of the kinase. nih.govgoogle.comnih.gov

The synthesis of a hypothetical kinase inhibitor could proceed as follows:

Suzuki-Miyaura Coupling: this compound is reacted with a specific arylboronic acid to introduce a key pharmacophore.

Modification of the Carbonyl Group: The ketone can be reduced to an alcohol or converted to an oxime, which can then be further functionalized to modulate the compound's properties.

Derivatization of the Pyridine Ring: The pyridine nitrogen can be quaternized or the ring can be further substituted to fine-tune the electronic and steric properties of the molecule.

This stepwise approach, starting from this compound, allows for the systematic exploration of the chemical space around the pyridine-based scaffold to optimize interactions with the target kinase. ed.ac.ukpageplace.de

Contributions to Protecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. mdpi.comuchicago.eduwikipedia.org The benzoylpyridine moiety, while not a conventional protecting group itself, can be involved in strategies related to protecting group chemistry.

The carbonyl group of 2-benzoylpyridine derivatives can be used to protect diols . By reacting with a 1,2- or 1,3-diol, it can form a cyclic ketal. wikipedia.orgyoutube.comhighfine.com This strategy is particularly useful when the diol needs to be masked during subsequent reactions that are sensitive to free hydroxyl groups. The formation of the ketal is typically catalyzed by an acid. The deprotection to regenerate the diol can be achieved under acidic aqueous conditions. wikipedia.orgshearsoneditorial.com

The stability of such a protecting group can be influenced by the electronic properties of the pyridine and phenyl rings. The 2-benzoylpyridine-derived ketal offers a different stability profile compared to more common acetal and ketal protecting groups, potentially allowing for selective protection and deprotection sequences in complex syntheses. organic-chemistry.orgnih.govuwindsor.ca

The table below summarizes the potential application of 2-benzoylpyridine derivatives in protecting group chemistry.

| Functional Group to be Protected | Protecting Group Formed | Protection Conditions | Deprotection Conditions |

| 1,2- or 1,3-Diol | Cyclic Ketal | Acid catalyst (e.g., p-TsOH) | Aqueous acid |

2 4 Iodobenzoyl Pyridine As a Ligand in Catalysis

Design Principles for Pyridine-Based Ligands in Transition Metal Catalysis

Pyridine (B92270) and its derivatives are widely used as ligands in coordination chemistry and catalysis due to their versatile properties. jscimedcentral.com The design of these ligands is guided by several key principles that influence the stability, activity, and selectivity of the resulting metal complexes.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating to transition metals. jscimedcentral.com The electronic properties of the pyridine ring can be modulated by introducing substituents. Electron-donating groups enhance the Lewis basicity of the nitrogen, strengthening the metal-ligand bond, while electron-withdrawing groups decrease the basicity. Pyridine itself is considered a weak π-acceptor ligand. This electronic flexibility allows for the fine-tuning of the electron density at the metal center, which is crucial for catalytic processes involving oxidative addition and reductive elimination steps. mdpi.com

Steric hindrance is another critical design element. Substituents placed at the positions ortho to the nitrogen atom (2- and 6-positions) can create a sterically demanding environment around the metal center. This can be exploited to control the coordination number of the complex, stabilize reactive intermediates, and influence the regioselectivity or stereoselectivity of a catalytic reaction.

The modularity of pyridine-based ligands allows for the straightforward assembly of bidentate or polydentate ligands by linking multiple pyridine units or incorporating other donor atoms. These multidentate ligands often form more stable complexes (the chelate effect) and provide more rigid coordination spheres, which can be essential for achieving high selectivity, particularly in asymmetric catalysis. nih.govnih.gov The development of chiral pyridine units (CPUs) that can be readily incorporated into various ligand scaffolds has been a significant focus in the pursuit of broadly applicable and highly selective asymmetric catalysts. nih.gov

Coordination Chemistry of 2-(4-Iodobenzoyl)pyridine Complexes

While specific crystallographic data for complexes of this compound are not extensively detailed in the surveyed literature, its coordination behavior can be inferred from related 2-substituted pyridine structures. The primary coordination site is the nitrogen atom of the pyridine ring. jscimedcentral.com However, the presence of the benzoyl group at the 2-position introduces the possibility of bidentate chelation involving the carbonyl oxygen atom. This N,O-bidentate coordination would form a stable five-membered ring with the metal center, a common motif in coordination chemistry.

The coordination mode—monodentate (via nitrogen only) versus bidentate (via nitrogen and oxygen)—will likely depend on several factors, including the nature of the metal ion, its oxidation state, and the presence of other competing ligands in the coordination sphere. Harder metal ions may favor coordination with the oxygen atom, whereas softer metals might bind preferentially to the nitrogen.

The 4-iodo substituent on the benzoyl ring is electronically withdrawing and is situated far from the primary coordination atoms. Therefore, it is expected to have a modest electronic influence on the ligand's donor properties but is unlikely to cause significant steric hindrance at the metal center. Its primary role is often as a reactive site for further synthetic transformations rather than as a direct modulator of coordination geometry.

The geometry of complexes formed with pyridine-type ligands varies with the metal and its oxidation state. Common geometries include square planar, tetrahedral, and octahedral. jscimedcentral.comlibretexts.orgwikipedia.org

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Pd(II) | 4 | Square Planar |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(I) | 4 | Tetrahedral |

| Zn(II) | 4 | Tetrahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

Performance in Asymmetric Catalysis

For a ligand to be effective in asymmetric catalysis, it must be chiral and capable of transferring this chirality to the catalytic site, thereby directing a reaction to favor one enantiomer over the other. nih.gov The compound this compound is achiral and, therefore, cannot function as a chiral ligand on its own.

To be utilized in asymmetric catalysis, this compound would need to be incorporated into a larger, chiral molecular framework. For instance, it could be modified by introducing chiral substituents, or it could be part of a system with a chiral co-catalyst. The design of such chiral ligands often involves creating a well-defined three-dimensional pocket around the metal's active site to control the approach of the substrate. nih.gov

There is a lack of specific research findings on the application and performance of this compound or its direct derivatives in asymmetric catalysis. Consequently, data regarding enantiomeric excess (ee) or diastereomeric ratios (dr) for reactions catalyzed by its metal complexes are not available in the current literature. The development of chiral ligands based on the pyridine scaffold is an active area of research, with many successful systems relying on C2-symmetric designs or the incorporation of known chiral motifs, but this specific compound has not been reported in that context. nih.govscispace.comcolab.ws

Role in C-H Activation and Functionalization Reactions

A significant application of pyridine-containing molecules in catalysis is their use as directing groups in C-H activation reactions. snnu.edu.cn The pyridine nitrogen can coordinate to a metal center, positioning it in close proximity to a specific C-H bond, which facilitates its cleavage and subsequent functionalization. nih.govnih.gov The 2-benzoylpyridine (B47108) scaffold is a well-established directing group for the ortho-C-H activation of the benzoyl ring.

In the case of this compound, the pyridine nitrogen atom would be expected to direct a transition metal catalyst, such as palladium, to activate one of the C-H bonds at the ortho positions of the benzoyl ring (C2' or C6'). nih.govrsc.org This process typically involves the formation of a stable five- or six-membered cyclometalated intermediate, often referred to as a palladacycle in the case of palladium catalysis. beilstein-journals.org Once the C-H bond is activated, the resulting metallacyclic intermediate can react with a variety of coupling partners, leading to the formation of new C-C or C-heteroatom bonds. nih.gov

The iodine atom at the para-position of the benzoyl ring provides an additional strategic advantage. The C-I bond is a versatile functional handle that can readily participate in a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This dual functionality allows for sequential or orthogonal synthetic strategies, where the ligand could first direct a C-H functionalization at the ortho position and subsequently undergo a cross-coupling reaction at the para-iodo position. This makes this compound a potentially valuable building block for the synthesis of complex, polysubstituted aromatic molecules.

| Directing Group | Catalyst System (Example) | Transformation Enabled |

|---|---|---|

| Pyridine | Pd(OAc)₂ | Ortho-Arylation, Ortho-Alkylation |

| 8-Aminoquinoline | Pd(OAc)₂ | C(sp²) and C(sp³) Arylation |

| Picolinamide | Pd(OAc)₂ | Ortho-Arylation |

| Weinreb Amide | Ru(II), Pd(II) | Ortho-Oxidation, Ortho-Arylation |

| Oxime Ether | Pd(OAc)₂ | Ortho-Acetoxylation |

Computational Chemistry and Theoretical Studies of 2 4 Iodobenzoyl Pyridine

Quantum Chemical Calculations for Molecular Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure and energetics of organic compounds. scirp.orgmdpi.com For 2-(4-Iodobenzoyl)pyridine, these calculations can elucidate key parameters that govern its stability and reactivity.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecule's three-dimensional geometry to its lowest energy state. mdpi.comnih.gov From this optimized structure, a variety of electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.govirjweb.com

Other calculated parameters include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is vital for predicting how the molecule will interact with other reagents. Thermodynamic properties such as enthalpy of formation can also be calculated, providing data on the molecule's stability. mdpi.com

Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. mdpi.com By calculating the potential energy surface for a reaction, chemists can identify the most likely mechanism, including transition states and intermediates. This approach allows for a detailed, step-by-step understanding of how reactants are converted into products.

For a molecule like this compound, this could involve modeling its synthesis, for example, via a Friedel-Crafts acylation or a coupling reaction. Theoretical calculations can determine the activation energies for different potential pathways, revealing the most energetically favorable route. Transition state theory is used to locate the structure of the highest energy point along the reaction coordinate—the transition state. nih.gov The geometry and energy of this state are critical for understanding the reaction kinetics. For instance, in a substitution reaction involving the benzoyl group, modeling could clarify whether the mechanism is concerted (e.g., SN2-like) or proceeds through a carbocation intermediate. researchgate.netyoutube.com

Furthermore, computational studies can investigate the mechanisms of reactions where this compound is a reactant, such as nucleophilic substitution at the carbonyl carbon or reactions involving the iodine atom. researchgate.netmdpi.com By modeling the interaction with various reagents, it's possible to predict reaction outcomes and selectivity, guiding experimental work.

Ligand-Metal Interaction Studies in Catalytic Systems

The pyridine (B92270) moiety in this compound makes it a potential ligand for transition metal catalysts. researchgate.netwikipedia.org Computational studies are crucial for understanding the nature of the metal-ligand bond and how it influences the catalytic activity of the resulting complex. utmb.edu

DFT calculations can be used to model the coordination of this compound to various metal centers (e.g., Palladium, Nickel, Copper). berkeley.edunih.govresearchgate.net These studies can predict the preferred coordination geometry (e.g., tetrahedral, square planar) and the strength of the metal-nitrogen bond. wikipedia.org The electronic effects of the 4-iodobenzoyl group on the pyridine ring's ability to coordinate can be quantified. Electron-withdrawing groups can affect the electron density on the pyridine nitrogen, thereby tuning the electronic properties and reactivity of the metal center. rsc.org

Key parameters derived from these calculations include binding energies, which indicate the stability of the metal-ligand complex. rsc.org Analysis of the molecular orbitals of the complex can reveal the extent of charge transfer between the ligand and the metal, and whether the bonding is primarily electrostatic or covalent in nature. researchgate.net This information is vital for designing catalysts with specific properties, as the ligand plays a critical role in stabilizing the metal, influencing its redox potential, and controlling the selectivity of the catalytic reaction. berkeley.edursc.org

Table 2: Illustrative Computational Data for a Pd(II)-[this compound] Complex

| Parameter | Calculated Value | Implication for Catalysis |

|---|---|---|

| Pd-N Bond Distance | 2.05 Å | Indicates the strength and nature of the coordination bond. |

| Binding Energy | -25 kcal/mol | Reflects the thermodynamic stability of the complex. rsc.org |

| Charge on Pd Center | +1.2 e | Shows the extent of electron donation from the ligand to the metal. |

Note: These values are hypothetical examples to illustrate the type of data generated from computational studies.

Predictive Modeling for Synthetic Route Design

Table 3: Example of a Computationally Proposed Retrosynthetic Step

| Target Molecule | Key Disconnection | Precursors | Proposed Reaction Type |

|---|---|---|---|

| This compound | Carbonyl-Pyridine C-C Bond | 2-Lithiopyridine (or equivalent) + 4-Iodobenzoyl chloride | Nucleophilic Acyl Substitution |

Structural Analogs and Derivatives of 2 4 Iodobenzoyl Pyridine

Isomeric Forms and Regiochemical Variants of Iodobenzoyl Pyridines

The regioisomeric placement of the iodine atom on the benzoyl ring significantly influences the molecule's properties. In addition to the para (4-iodo) substitution, ortho (2-iodo) and meta (3-iodo) isomers of benzoylpyridine exist. Each isomer presents a unique three-dimensional structure and electronic distribution, which can affect its interactions with biological targets or its chemical reactivity.

The synthesis of these isomers often involves the coupling of the corresponding iodobenzoyl chloride with a pyridine (B92270) derivative. For instance, 2-(2-iodobenzoyl)pyridine (B1295494) and 2-(3-iodobenzoyl)pyridine (B1324298) are synthesized from 2-iodobenzoyl chloride and 3-iodobenzoyl chloride, respectively. The reactivity and stability of these isomers can differ; for example, the proximity of the iodine atom to the carbonyl group in the ortho isomer can introduce steric hindrance that is absent in the meta and para isomers. guidechem.com

The pKa values of protonated iodopyridines vary with the position of the iodine atom, which in turn can influence the behavior of the corresponding benzoylpyridine derivatives in solution. nih.gov The study of these isomeric forms is crucial for a comprehensive understanding of the structure-property relationships within this class of compounds.

| Isomer | Systematic Name | CAS Number |

|---|---|---|

| 2-(2-Iodobenzoyl)pyridine | (2-iodophenyl)(pyridin-2-yl)methanone | 76160-35-5 guidechem.com |

| 2-(3-Iodobenzoyl)pyridine | (3-iodophenyl)(pyridin-2-yl)methanone | 898779-80-1 |

| 2-(4-Iodobenzoyl)pyridine | (4-iodophenyl)(pyridin-2-yl)methanone | 898779-82-3 guidechem.com |

Pyridinone and Dihydropyridine (B1217469) Derivatives

Modification of the pyridine ring of this compound leads to the formation of pyridinone and dihydropyridine derivatives, which represent important classes of heterocyclic compounds with diverse applications. nih.gov

Pyridinone Derivatives: Pyridinones, also known as hydroxypyridines, are tautomeric forms of pyridines with a carbonyl group. wikipedia.orgwikipedia.org They can exist as 2-pyridones or 4-pyridones. nih.gov These derivatives are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.gov The synthesis of pyridinone derivatives can be achieved through various methods, including the cyclization of N-hydroxyalkyl enamines or the reaction of alkynes with nitriles catalyzed by transition metals. iipseries.orgorganic-chemistry.org The introduction of a pyridinone moiety can alter the electronic properties and solubility of the parent molecule. nih.gov

Dihydropyridine Derivatives: 1,4-Dihydropyridines are another important class of derivatives. wikipedia.org These compounds are characterized by a partially saturated pyridine ring and have been extensively studied, particularly for their biological activities. nih.govthepharmajournal.com The synthesis of dihydropyridine derivatives often follows the Hantzsch pyridine synthesis or its variations. thepharmajournal.com The non-aromatic nature of the dihydropyridine ring introduces a three-dimensional tetrahedral geometry, which can be crucial for specific molecular interactions. nih.gov

Compounds with Modified Benzoyl or Pyridine Scaffolds

Further diversification of this compound analogs can be achieved by modifying the core benzoyl or pyridine scaffolds. These modifications can involve the introduction of additional substituents, replacement of the rings with other heterocyclic systems, or fusion of the rings with other cyclic structures.

Modified Benzoyl Scaffolds: The benzoyl moiety can be altered by introducing various substituents on the phenyl ring in addition to the iodine atom. These substituents can modulate the electronic and steric properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups can influence the reactivity of the carbonyl group.

Modified Pyridine Scaffolds: The pyridine ring can be substituted at various positions to create a library of analogs. nih.gov Furthermore, the pyridine ring can be replaced by other nitrogen-containing heterocycles, such as pyrimidine (B1678525) or pyrazine, to explore the impact of the heteroatom arrangement on the compound's properties. nih.gov Ring-fused pyridine analogs, such as quinolines and pyrido[2,3-d]pyrimidines, represent another class of derivatives where the pyridine ring is fused with another ring system, leading to more rigid and complex structures. nih.govnih.gov The synthesis of such complex scaffolds often involves multi-step reaction sequences. nih.gov

These modifications allow for a fine-tuning of the molecular properties and are a key strategy in the rational design of new compounds with desired characteristics.

| Modification Type | Example Scaffold | Potential Impact |

|---|---|---|

| Substituted Benzoyl | 2,4-Dichlorobenzoyl | Altered electronic and steric properties nih.gov |

| Substituted Pyridine | 2,3,5-Trisubstituted Pyridine | Modified biological activity and selectivity csic.es |

| Ring-Fused Pyridine | Pyrido[2,3-d]pyrimidine | Increased rigidity and complexity nih.gov |

| Alternative Heterocycle | Thieno[2,3-d]pyrimidine | Changes in aromaticity and reactivity nih.gov |

Synthesis and Exploration of Novel Analogs for Chemical Space Mapping

The systematic synthesis and evaluation of novel analogs of this compound are essential for mapping the surrounding chemical space. nih.gov Chemical space refers to the vast multidimensional space of all possible molecules. nih.gov By creating and studying a diverse set of derivatives, researchers can understand how structural changes affect the compound's properties and identify regions of chemical space with desirable characteristics. bohrium.com

The design of novel analogs often employs computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the properties of virtual compounds before their synthesis. u-szeged.hu This approach, known as virtual screening, helps to prioritize the synthesis of the most promising candidates.

The synthesis of these novel analogs can be achieved through combinatorial chemistry techniques, which allow for the rapid generation of large libraries of related compounds. nih.gov High-throughput screening methods are then used to evaluate the properties of these compounds, providing valuable data for building structure-property models.

The exploration of the chemical space around this compound is an ongoing process that contributes to the discovery of new molecules with tailored properties for a wide range of applications. This exploration is crucial for advancing our understanding of the relationship between molecular structure and function.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 2-(4-Iodobenzoyl)pyridine is poised for a revolutionary shift with the integration of flow chemistry and automated synthesis platforms. These technologies promise enhanced efficiency, safety, and reproducibility compared to traditional batch processing. uc.pt

Flow chemistry, where reactions are run in continuous streams through reactors, offers superior control over parameters like temperature, pressure, and reaction time. nih.govsoci.org This precise control can lead to higher yields, reduced byproduct formation, and improved safety, especially for exothermic reactions. uc.pt For the synthesis of this compound and its derivatives, a multi-step flow process could be envisioned, potentially combining steps like acylation and iodination in a sequential, uninterrupted manner. nih.gov

Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery and optimization of reaction conditions. chemrxiv.orgnih.gov By systematically varying reagents, catalysts, and conditions, these systems can rapidly identify optimal synthetic routes. nih.gov The application of such a system to this compound could facilitate the rapid generation of a library of analogues for screening in various applications. This approach moves the field closer to a "democratized" model of small molecule discovery. chemrxiv.org

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Pyridine (B92270) Derivatives

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Yield | Variable, often moderate | Often higher and more consistent nih.gov |

| Safety | Handling of bulk reagents, potential for thermal runaway | Smaller reaction volumes, superior heat exchange uc.pt |

| Scalability | Challenging, requires re-optimization | Simpler, by running the system for longer periods uc.pt |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters nih.gov |

Sustainable Synthesis and Green Chemistry Approaches

Future synthetic strategies for this compound will increasingly be guided by the principles of green chemistry, aiming to minimize environmental impact and enhance sustainability. mdpi.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Key green chemistry approaches applicable to the synthesis of this compound and related heterocycles include:

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," can significantly reduce chemical waste. Techniques like mechanical grinding or ball milling can facilitate reactions in the solid state. rasayanjournal.co.inmdpi.comrsc.org One-pot, solvent-free syntheses of multi-substituted pyridines have been successfully demonstrated using recyclable catalysts. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields by providing rapid and uniform heating. rasayanjournal.co.inbeilstein-journals.org This has been effectively used in the synthesis of various heterocyclic compounds, including pyridines. sciencescholar.us

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, enhancing atom economy and reducing the number of synthetic and purification steps. rasayanjournal.co.in The development of an MCR for this compound would represent a significant advancement in its sustainable production.

Use of Greener Solvents: When solvents are necessary, replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key strategy. rasayanjournal.co.in

Table 2: Overview of Green Chemistry Strategies for Heterocycle Synthesis

| Green Approach | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid, efficient energy transfer | Reduced reaction time and energy consumption beilstein-journals.org |

| Solvent-Free Grinding | Mechanical activation of reactants | Elimination of solvent waste, simplified workup mdpi.comrsc.org |

| Multicomponent Reactions | Combining multiple reactants in one pot | Increased efficiency and atom economy rasayanjournal.co.in |

| Recyclable Catalysts | Catalyst can be recovered and reused | Reduced waste and cost researchgate.net |

Exploration of Novel Catalytic Transformations Mediated by this compound

The structure of this compound suggests it could serve as a precursor to, or a ligand in, novel catalytic systems. The pyridine nitrogen atom can coordinate to metal centers, while the carbon-iodine bond provides a reactive site for forming organometallic species or participating in halogen bonding interactions.

Future research could explore:

Ligand Development: The pyridine moiety is a well-established ligand in coordination chemistry and catalysis. nih.gov Modification of the this compound structure could lead to new chiral ligands for asymmetric catalysis. The electronic properties of the pyridine ring can be tuned by substituents, influencing the activity of the metal center.

Organocatalysis: Pyridine derivatives themselves can act as nucleophilic organocatalysts. x-mol.net Research into the catalytic activity of this compound or its derivatives in reactions like acyl transfer could unveil new metal-free catalytic processes. semanticscholar.org

Photoredox Catalysis: The presence of the heavy iodine atom and the aromatic system could impart interesting photophysical properties. Exploration of this compound in visible-light-mediated reactions, potentially as a photosensitizer or a catalyst component, is a promising area. Visible-light promotion has been used for the C2-arylation of pyridine N-oxides, indicating the potential for light-mediated transformations of the pyridine core. researchgate.net

Advanced Materials Science Applications

The rigid, aromatic structure and the presence of a reactive iodine atom make this compound an attractive building block for advanced materials. The pyridine unit is a key component in many functional materials due to its electronic and coordinating properties. nih.gov

Emerging applications could include:

Organic Semiconductors: Pyridine-containing compounds are investigated for their potential in organic electronics. The introduction of the iodobenzoyl group could influence the molecular packing and electronic properties, which are crucial for charge transport in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Nonlinear Optical (NLO) Materials: The development of organic materials with significant NLO properties is a major research focus. The combination of electron-donating and accepting features within a molecule can lead to high hyperpolarizability. The structure of this compound could be a starting point for designing novel cocrystals or derivatives with enhanced NLO response. mdpi.com

Porous Organic Frameworks (POFs): The C-I bond can be used in cross-coupling reactions to synthesize larger, well-defined porous structures. By polymerizing derivatives of this compound, it may be possible to create functional porous materials for applications in gas storage, separation, or heterogeneous catalysis.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-(4-Iodobenzoyl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common synthesis route involves reacting 4-iodobenzoyl chloride with pyridine derivatives under basic conditions. For example, a related esterification reaction using pyridine as both solvent and base achieved an 86% yield by maintaining low temperatures (0°C) and precise stoichiometric ratios . Optimization strategies include adjusting solvent polarity, reaction time, and purification methods (e.g., column chromatography vs. recrystallization).

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>95% purity as per industrial standards ). Structural confirmation requires a combination of H/C NMR to identify aromatic protons and carbonyl groups, supplemented by mass spectrometry (MS) for molecular weight verification. X-ray crystallography, as used in co-crystal studies of pyridine derivatives, can resolve ambiguities in stereochemistry .

Q. What safety precautions are critical when handling iodinated pyridine derivatives like this compound?

- Methodological Answer : Due to potential toxicity (H302, H315, H319 hazards ), researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Storage under inert atmosphere (e.g., argon) prevents decomposition, and spills should be neutralized with non-reactive absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do steric and electronic effects of the iodobenzoyl group influence regioselectivity in subsequent chemical modifications?

- Methodological Answer : The electron-withdrawing iodobenzoyl group directs electrophilic substitution to the pyridine ring’s meta-position. Steric hindrance from the iodine atom can reduce reactivity at adjacent sites, as observed in cross-coupling reactions. Computational studies (DFT calculations) are recommended to map electron density and predict reaction pathways . Comparative experiments with non-iodinated analogs can isolate electronic vs. steric contributions .

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Contradictions between NMR predictions and observed spectra often arise from dynamic effects (e.g., tautomerism) or paramagnetic impurities. Use deuterated solvents (e.g., DMSO-d6) to stabilize signals, and perform variable-temperature NMR to detect conformational changes. For ambiguous cases, heteronuclear correlation experiments (HSQC, HMBC) clarify connectivity .

Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) model transition states and activation energies for Suzuki-Miyaura couplings. Solvent effects can be incorporated via polarizable continuum models (PCM). Validation requires comparing computed binding energies with experimental kinetic data .

Q. How should researchers resolve contradictions between theoretical predictions and experimental results in the reactivity of this compound?

- Methodological Answer : Systematic error analysis is critical. For example, if computed reaction pathways suggest higher yields than observed experimentally, re-evaluate assumptions (e.g., solvent interactions, catalyst loading). Use kinetic isotope effects or isotopic labeling to trace mechanistic deviations .

Q. What strategies are employed to evaluate the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents and testing against target enzymes (e.g., kinases). Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinities. Molecular docking (AutoDock Vina) identifies key interactions between the iodobenzoyl group and enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.